molecular formula C11H24Cl2N2O2 B1412596 3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride CAS No. 2202948-88-5

3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride

Cat. No.: B1412596
CAS No.: 2202948-88-5
M. Wt: 287.22 g/mol
InChI Key: UWLPKYSSSYVCIY-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride (CAS: 1185303-69-8) is a piperazine-derived organic compound with the molecular formula C₉H₂₀Cl₂N₂O₂. Its structure comprises a propionic acid backbone substituted with a 4-ethylpiperazine group at the third carbon and two methyl groups at the second carbon, forming a sterically hindered carboxylic acid. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-2,2-dimethylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.2ClH/c1-4-12-5-7-13(8-6-12)9-11(2,3)10(14)15;;/h4-9H2,1-3H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLPKYSSSYVCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)(C)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmacological Applications

The primary application of 3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride lies in its potential as a therapeutic agent. Research indicates that this compound may exhibit activity against various biological targets, including:

  • Protein Kinases : The compound has been identified as a potential inhibitor of certain protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer and other diseases .
  • Neurotransmitter Receptors : Some studies suggest that derivatives of this compound can interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders .

Case Study 1: Inhibition of Protein Kinases

In a study focused on the inhibition of protein kinases, researchers synthesized various derivatives of this compound. These derivatives were tested against specific kinases associated with tumor growth. The results demonstrated significant inhibition, suggesting potential for further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another study explored the effects of this compound on neurotransmitter systems. It was found to modulate dopamine receptors, which could have implications for treating conditions such as schizophrenia or Parkinson's disease. The research highlighted the need for further exploration into its mechanism of action and therapeutic potential .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Piperazine/Piperidine Derivatives

3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester dihydrochloride (CAS: Not specified) Molecular Formula: C₁₂H₂₄Cl₂N₂O₂ (estimated). Key Differences: Replaces the ethylpiperazine group with a 4-aminopiperidine moiety and substitutes the carboxylic acid with a methyl ester. The ester group improves membrane permeability but requires hydrolysis for activation. Used as a pharmaceutical intermediate .

3-(3-Aminopiperidin-1-yl)-2,2-dimethylpropanoic acid dihydrochloride Molecular Formula: C₁₀H₂₀Cl₂N₂O₂. Key Differences: Features a 3-aminopiperidine ring instead of 4-ethylpiperazine.

FLAP Inhibitors

AM803 (CAS: Not specified) Structure: 3-[3-Tert-butylsulfanyl-1-(4-(6-ethoxypyridin-3-yl)benzyl)-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid. Key Differences: Incorporates a bulky indole-based substituent and tert-butylsulfanyl group, enhancing FLAP binding affinity. Demonstrated potent oral activity in inflammatory diseases .

AM103 (CAS: Not specified) Structure: Similar to AM803 but with a methoxy-pyridin-3-yl group. Key Differences: Modified pyridinyl substituents optimize metabolic stability and pharmacokinetics .

Cyclopropane Carboxylic Acid Derivatives

Permethrin (CAS: 52645-53-1)

  • Structure : 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid ester.
  • Key Differences : Cyclopropane core instead of propionic acid. Used as a pesticide, highlighting the role of 2,2-dimethyl groups in steric protection .

Physicochemical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Target Compound C₉H₂₀Cl₂N₂O₂ 259.18 Piperazine, carboxylic acid, dimethyl Pharmaceutical intermediate
3-(4-Aminopiperidin-1-yl) analog C₁₂H₂₄Cl₂N₂O₂ 307.24 Piperidine, methyl ester, dimethyl Drug synthesis
AM803 C₃₆H₄₁N₃O₂S 580.80 Indole, tert-butylsulfanyl, dimethyl FLAP inhibition
Permethrin C₂₁H₂₀Cl₂O₃ 391.29 Cyclopropane, dichloroethenyl Pesticide

Research Findings and Functional Insights

  • FLAP Inhibitors: AM803 and AM103 exhibit nanomolar potency against FLAP due to their bulky substituents and optimized hydrogen-bonding interactions. The 2,2-dimethylpropionic acid moiety in these compounds prevents metabolic degradation, a feature shared with the target compound .
  • Piperidine/Piperazine Derivatives: The substitution of ethylpiperazine with aminopiperidine (e.g., –9) alters basicity, impacting solubility and receptor binding. Methyl esters in these analogs improve bioavailability but require enzymatic conversion for activity .
  • Steric Effects : The 2,2-dimethyl group in the target compound and permethrin enhances stability by shielding the carboxylic acid or cyclopropane core from enzymatic or environmental degradation .

Biological Activity

3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C9_{9}H18_{18}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 241.16 g/mol
  • CAS Number : 14788-12-6

Research indicates that compounds similar to this compound often act through various biological pathways:

  • Histone Deacetylase Inhibition (HDACi) : Some derivatives have shown potential as HDAC inhibitors, which are important in cancer therapy by inducing apoptosis in cancer cells and inhibiting cell proliferation .
  • Platelet Aggregation Inhibition : Compounds with similar structures have been reported to inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .
  • Antiproliferative Activity : The compound exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, some related compounds demonstrated IC50_{50} values in the low micromolar range against HeLa cells .

Anticancer Activity

A study focusing on structural modifications of related compounds found that several derivatives showed significant inhibitory effects on cancer cell lines such as HCT-116 and HeLa. The IC50_{50} values were reported as follows:

CompoundCell LineIC50_{50} (μM)
This compoundHCT-1160.69
Doxorubicin (control)HCT-1162.29
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateHeLa0.69

These results suggest that the compound may be more effective than traditional chemotherapeutics like doxorubicin .

Case Studies

In a recent case study involving a series of synthesized derivatives based on the core structure of this compound, researchers observed that modifications to the piperazine ring significantly influenced biological activity. The study highlighted:

  • Increased Potency : Certain modifications led to enhanced HDAC inhibition and improved antiproliferative effects.
  • Selectivity : Some derivatives displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride
Reactant of Route 2
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3-(4-Ethylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride

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